![molecular formula C12H15N5O4S B14588205 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide CAS No. 61341-08-0](/img/structure/B14588205.png)
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide is a complex organic compound that features a sulfonylamino group, a propanoyl group, and an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide typically involves multiple steps. One common method starts with the reaction of 4-methylbenzenesulfonyl chloride with (S)-2-aminopropanoic acid to form the intermediate 2-[(4-methylphenyl)sulfonylamino]propanoyl chloride. This intermediate is then reacted with glycine to produce 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid. Finally, the acetic acid derivative is converted to the azide form using sodium azide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the azide group to an amine group.
Substitution: The azide group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the azide group under mild conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted amines or alcohol derivatives.
Scientific Research Applications
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive azide group.
Medicine: Explored for its potential in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide involves its reactive azide group, which can participate in click chemistry reactions. These reactions are highly specific and efficient, making the compound useful in various biochemical applications. The molecular targets and pathways involved depend on the specific application and the nature of the reaction partners.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)sulfonylamino]propanoyl chloride
- 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetic acid
- 2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl amine
Uniqueness
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide is unique due to its azide group, which imparts high reactivity and versatility in chemical synthesis. This makes it particularly valuable in click chemistry and other applications requiring specific and efficient reactions.
Properties
CAS No. |
61341-08-0 |
|---|---|
Molecular Formula |
C12H15N5O4S |
Molecular Weight |
325.35 g/mol |
IUPAC Name |
2-[[(2S)-2-[(4-methylphenyl)sulfonylamino]propanoyl]amino]acetyl azide |
InChI |
InChI=1S/C12H15N5O4S/c1-8-3-5-10(6-4-8)22(20,21)16-9(2)12(19)14-7-11(18)15-17-13/h3-6,9,16H,7H2,1-2H3,(H,14,19)/t9-/m0/s1 |
InChI Key |
FOKDILOFSPDXCN-VIFPVBQESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)NCC(=O)N=[N+]=[N-] |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)NCC(=O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


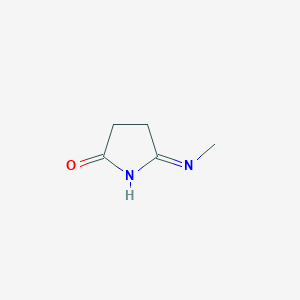
![1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-3-methylpiperidine](/img/structure/B14588140.png)
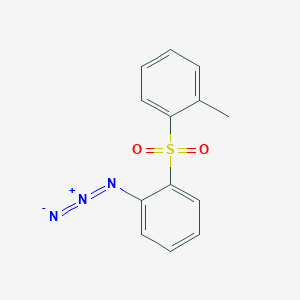
![(3,6,6-Trimethylbicyclo[3.1.1]heptan-2-yl)methanol](/img/structure/B14588153.png)
![Piperidine, 1-[[3-methylene-2-(1-piperidinyl)-1-cyclohexen-1-yl]methyl]-](/img/structure/B14588165.png)
![N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B14588167.png)
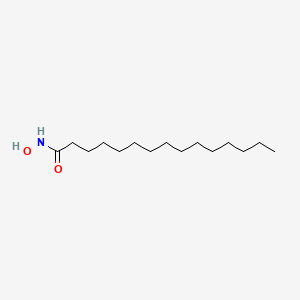
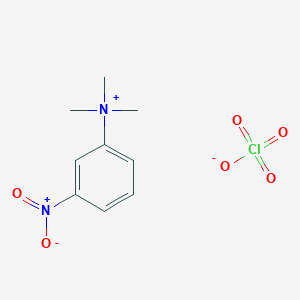

![2-{[2-Methyl-5-(propan-2-yl)cyclopentyl]methyl}cyclopent-2-en-1-one](/img/structure/B14588189.png)
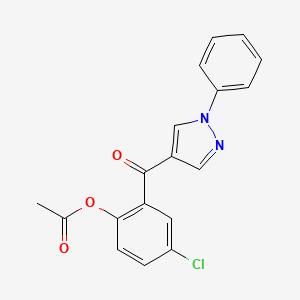
![Propyl 2-[(2,4-dichlorophenoxy)acetyl]hydrazine-1-carboxylate](/img/structure/B14588212.png)
![3-(2-Methylphenyl)-2-{[(pyridin-2-yl)sulfanyl]methyl}quinazolin-4(3H)-one](/img/structure/B14588215.png)

